GAK Biochemical Inhibition: Isothiazolo[4,5-b]pyridines Are Inactive Whereas [4,3-b] and [5,4-b] Congeners Exhibit Nanomolar Potency
In a head-to-head study conducted within a single laboratory, Ivanova et al. (2024) synthesized and tested a series of isothiazolo[4,5-b]pyridines for GAK inhibitory activity. None of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors, whereas the isothiazolo[4,3-b]pyridine reference compounds from prior work by the same group displayed GAK IC50 values as low as 0.024 µM [1]. Separately, the isothiazolo[5,4-b]pyridine series reported by De Jonghe et al. (2015) achieved low nanomolar GAK binding affinity (Kd = 8.9 nM for optimized leads) [3]. The [4,5-b] scaffold therefore provides a >1000-fold selectivity window against GAK relative to active regioisomers.
| Evidence Dimension | GAK inhibitory activity (biochemical assay) |
|---|---|
| Target Compound Data | Isothiazolo[4,5-b]pyridines: no GAK inhibition detected at concentrations tested |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridines: GAK IC50 = 0.024 µM (most potent analogue); Isothiazolo[5,4-b]pyridines: GAK Kd = 8.9 nM (optimized lead) |
| Quantified Difference | Complete inactivity vs. nanomolar potency; estimated >1000-fold selectivity window against GAK |
| Conditions | Biochemical GAK inhibition assay; identical laboratory and assay platform for [4,5-b] and [4,3-b] series (KU Leuven) |
Why This Matters
For antiviral discovery programs targeting host kinases, the [4,5-b] scaffold eliminates GAK-driven polypharmacology, enabling cleaner mechanistic deconvolution than the [4,3-b] or [5,4-b] scaffolds.
- [1] Ivanova Y, Spittaels S, Gao LJ, Schols D, Van Meervelt L, Froeyen M, Dehaen W, De Jonghe S. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Org. Biomol. Chem. 2024;22:7373–7389. View Source
- [2] Li Z, et al. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Eur. J. Med. Chem. 2019; GAK IC50 = 0.024 µM for most potent analogue. View Source
- [3] De Jonghe S, et al. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. J. Med. Chem. 2015;58(8):3393–3410. View Source
